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Introduction to Samotolisib

Samotolisib (also known as LY3023414) is an orally bioavailable, small-molecule inhibitor that
competitively targets the ATP-binding site of key kinases. Its primary mechanism involves the dual
inhibition of Class I PI3K isoforms and mTOR, which potentially offers a more comprehensive blockade
of the PI3BK/AKT/mTOR signaling pathway compared to agents inhibiting only a single node. Furthermore,
samotolisib also demonstrates inhibitory activity against DNA-dependent protein kinase, a key enzyme
involved in the repair of DNA double-strand breaks. This multi-targeted approach provides a dual
antineoplastic mechanism: disrupting crucial pro-survival and proliferative signals while simultaneously

impairing the cellular damage response machinery. [1] [2]

Samotolisib Signaling Pathway and Mechanism of
Action

The following diagram illustrates the core PI3BK/AKT/mTOR pathway and the points of inhibition by

samotolisib.

¢ Points of Inhibition: Samotolisib directly inhibits Class | PI3K, preventing the conversion of PIP2 to
PIP3. It also simultaneously inhibits both mTORC1 and mTORC2 complexes, unlike rapalogs which
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only inhibit mMTORCL1. Additionally, it targets DNA-PK, impairing the repair of DNA double-strand
breaks. [1] [3] [2]

e Pathway Significance: The PISBK/AKT/mTOR pathway is a critical regulator of cell growth, survival,
and metabolism, and is one of the most frequently dysregulated pathways in human cancer.
Hyperactivation of this pathway, through mechanisms such as PIK3CA mutations or PTEN loss, is a
common driver of oncogenesis and treatment resistance. [4]

Clinical Dosing and Response Data

Clinical trials have evaluated sameotolisib both as a monotherapy and in combination with other agents
across various cancer types. The tables below summarize the key dosing regimens and their associated

efficacy and safety outcomes.

Table 1: Samotolisib Monotherapy Dosing and Efficacy in Clinical Trials

. . Recommended . o Study Identifier
Trial Population Schedule Key Efficacy Findings
Phase Il Dose & Reference
Pediatric 115 mg/m?/dose Twice daily, No objective responses NCT03155620
MATCH (Phase 28-day or prolonged stable
) [3] cycles disease observed. 3-

month PFS was 12%.

Adults with 200 mg (flat dose)  Twice daily Established as the NCT02407054
Advanced monotherapy maximum

Cancers (Phase tolerated dose (MTD) for

1) [2] adults.

Table 2: Samotolisib in Combination Therapy Regimens

Combination Cancer Recommended Schedul Key Efficacy Study
chedule
Partner Type Dose Findings Identifier

| Enzalutamide [2] | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Samotolisib: 200 mg

Enzalutamide: 160 mg | Samotolisib: Twice daily Enzalutamide: Once daily | Significantly improved median
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rPFS vs. placebo/enzalutamide (10.2 vs. 5.5 months). Benefit was enriched in AR-v7 negative patients. |
NCT02407054 | | Prexasertib [5] | Solid Tumors (including TNBC) | Samotolisib: 150 mg Prexasertib: 105
mg/m? | Sametolisib: Twice daily, continuously Prexasertib: IV, every 14 days | ORR was 25% in a TNBC

expansion cohort. The combination was associated with significant hematologic toxicity. | NCT02124148 |

Table 3: Common Treatment-Related Adverse Events

. Frequency in
Frequency in

L . Pediatric Grade &
Adverse Event Combination with
. Monotherapy (n=17) Management Notes
Prexasertib (n=53) [5]
[3]
Leukopenia/Neutropenia 94.3% Not specified High grade; requires

monitoring and
supportive care.

Thrombocytopenia 62.3% Not specified Reported in the
prexasertib
combination.

Nausea 52.8% Not specified Mostly low-grade.

Mucositis Not specified 1 DLT reported A dose-limiting toxicity

in a pediatric patient.

Pneumonitis Not specified 1 DLT reported A dose-limiting toxicity
in a pediatric patient.

Detailed Experimental Protocols

Clinical Protocol: Combination Therapy with Samotolisib and
Enzalutamide

This protocol outlines the methodology from a phase Ib/Il study in patients with metastatic castration-

resistant prostate cancer (mMCRPC) who had progressed on prior abiraterone. [2]
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1. Objective: To evaluate the safety, pharmacokinetics, and efficacy of samotolisib in combination
with enzalutamide.

2. Patient Population:

Men =18 years with histologically confirmed mCRPC.

Disease progression on prior abiraterone treatment.

[e]

o

o

Surgical or medical castration with testosterone levels <50 ng/dL.
ECOG Performance Status of O or 1.
3. Dosing Regimen:
o Phase Ib (Lead-in): Samotolisib monotherapy (200 mg, twice daily) for one week, followed by
combination with enzalutamide (160 mg, once daily) in 28-day cycles.
o Phase Il (Randomized): Patients randomized to receive enzalutamide (160 mg once daily)

[¢]

plus either samotolisib (200 mg twice daily) or a matching placebo.
4. Assessments:
o Efficacy: Primary endpoint was progression-free survival (PFS) assessed by PCWG2 criteria.
Radiographic PFS (rPFS) was a key secondary endpoint.
o Safety: Continuous monitoring for adverse events, graded according to NCI CTCAE.
o Pharmacokinetics (PK): Plasma sampling to determine samotolisib exposure levels and

potential drug-drug interactions.
o Biomarkers: Exploratory analysis of AR-v7 status in circulating tumor cells and PTEN status in
tumor tissue.

Clinical Protocol: Pediatric MATCH Monotherapy Subprotocol

This protocol describes the histology-agnostic phase II study of sametolisib in children and young adults

with relapsed or refractory solid and CNS tumors harboring specific PI3K/mTOR pathway alterations. [3]

e 1. Objective: To determine the objective response rate and recommended pediatric phase Il dose of
samotolisib monotherapy.
e 2. Patient Population:
o Patients aged 1-21 years with relapsed or refractory solid tumors, CNS tumors, lymphomas, or
histiocytic disorders.
o Tumors must harbor predefined activating alterations in the PI3BK/mTOR pathway (e.g., in
TSC1, TSC2, MTOR, PIK3CA, PTEN, PIK3R1) and lack concurrent activating alterations in the
MAPK pathway.
¢ 3. Dosing and Escalation:
o Arolling-6 dose escalation design was used.
o Dose Level 1 (Starting Dose): 80 mg/m?/dose, twice daily.
o Dose Level 2 (RP2D): 115 mg/m?#/dose, twice daily. This was determined to be the
recommended phase Il dose.
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o Treatment was administered in 28-day cycles for up to 2 years in the absence of progression or

unacceptable toxicity.
e 4. Assessments:

o Efficacy: Objective response rate was the primary endpoint, evaluated using radiographic
criteria appropriate for the tumor type.

o Toxicity: Dose-limiting toxicities (DLTs) were defined during the first cycle of therapy.

o Pharmacokinetics: Optional plasma sampling was performed to characterize the drug's profile
in pediatric patients.

Workflow for Patient Stratification and Treatment

The following diagram outlines the patient selection and treatment workflow from the Pediatric MATCH

trial, which serves as a model for a biomarker-driven clinical study. [3]
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Patient Workflow in Biomarker-Driven Samotolisib Trial
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Activating Alteration?
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;
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Monitor for Response
and Toxicity
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Discussion and Conclusion

The clinical data reveals that samotolisib has a manageable but notable toxicity profile, with
hematological toxicities being predominant when combined with a CHK1 inhibitor like prexasertib. [5] The
promising efficacy signals observed in specific combinations, such as with enzalutamide in AR-v7 negative
mCRPC, suggest that patient selection based on biomarkers is critical. [2] The lack of efficacy observed
in the Pediatric MATCH trial, despite the presence of pathway alterations, underscores the complexity of the
PI3K/mTOR pathway in cancer biology and indicates that mere pathway activation may be insufficient

for predicting response to single-agent therapy in genomically complex malignancies. [3]

Future research should focus on:

¢ |dentifying more robust predictive biomarkers beyond simple mutation presence.

e Exploring rational combination therapies to overcome intrinsic and acquired resistance, potentially by
co-targeting parallel signaling pathways like the MAPK pathway.

¢ Optimizing dosing schedules and supportive care to mitigate toxicities, thereby improving the
therapeutic window.

In conclusion, sameotolisib represents a scientifically rational therapeutic agent. Its future clinical
development will depend heavily on the strategic selection of combination partners and defined patient

populations most likely to benefit from its unique multi-kinase inhibitory profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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